Product packaging for Methyl 3-hydroxy-2-methylpentanoate(Cat. No.:CAS No. 60665-94-3)

Methyl 3-hydroxy-2-methylpentanoate

Cat. No.: B1268179
CAS No.: 60665-94-3
M. Wt: 146.18 g/mol
InChI Key: DPSANHWICFQPHY-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-methylpentanoate (CAS 60665-94-3) is an ester compound with the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol . This compound is characterized by a fruity, estery, and caramellic odor, as determined by sensory evaluation . It is naturally present in a variety of fruits and plants, including apple, soursop, snake fruit, and marjoram herb oil . From a synthetic chemistry perspective, it is a valuable chiral building block. The compound can be synthesized via a directed homogeneous hydrogenation process, which yields the specific anti -diastereomer with high stereochemical purity . This makes it a useful intermediate for the synthesis of more complex, stereodefined molecules in pharmaceutical and fine chemical research . While the exact biological targets for this compound are not well-documented in the literature, structural analogs and derivatives featuring the 3-hydroxy-2-methylpentanoate motif have been investigated for their potential as histone deacetylase inhibitors (HDACIs) and for their selective anti-proliferative activity against cancer cell lines, such as HCT-116 colon cancer cells . Researchers value this compound primarily as a standard or intermediate in the development of flavors and fragrances, as well as in medicinal chemistry programs exploring the biological activity of similar hydroxy esters . This product is intended for research and further manufacturing applications only. It is not intended for direct human, animal, or household use. Researchers should handle the material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B1268179 Methyl 3-hydroxy-2-methylpentanoate CAS No. 60665-94-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxy-2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-6(8)5(2)7(9)10-3/h5-6,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSANHWICFQPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338070
Record name Methyl 3-hydroxy-2-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60665-94-3
Record name Methyl 3-hydroxy-2-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Identity and Significance Within the Ester Class

Methyl 3-hydroxy-2-methylpentanoate is formally identified as the methyl ester of 3-hydroxy-2-methylpentanoic acid. cymitquimica.com Its structure consists of a five-carbon pentanoate chain with a hydroxyl (-OH) group on the third carbon and a methyl (-CH3) group on the second carbon. cymitquimica.com The presence of both a hydroxyl group and an ester functional group imparts specific chemical characteristics to the molecule, such as its ability to participate in hydrogen bonding and its potential for hydrolysis back to its constituent acid and alcohol. cymitquimica.com

As a member of the β-hydroxy ester class, this compound is a valuable building block in organic synthesis. These types of molecules are frequently employed as intermediates in the creation of more complex chemical structures, including pharmaceuticals and natural products. cymitquimica.com

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
CAS Number 60665-94-3
Canonical SMILES CCC(C(C(=O)OC)C)O
InChI Key DPSANHWICFQPHY-UHFFFAOYSA-N

(Data sourced from PubChem CID 546129) nih.gov

Stereochemical Complexity and Research Interest

Stereoselective and Non-Stereoselective Synthesis

The creation of this compound can be tailored to produce specific stereoisomers or a mixture, depending on the chosen synthetic route and reaction conditions.

Catalytic Hydrogenation Approaches

A prominent method for synthesizing this compound involves the catalytic hydrogenation of an unsaturated precursor. This approach offers high yields and opportunities for stereochemical control.

A well-documented route involves the hydrogenation of methyl 3-hydroxy-2-methylenepentanoate using a homogeneous rhodium catalyst. Current time information in Bangalore, IN. In a typical procedure, the unsaturated ester precursor is subjected to hydrogen gas in the presence of a biphosphinorhodium catalyst. Current time information in Bangalore, IN. This reaction is generally carried out in a solvent such as methanol (B129727) at or below ambient temperature. Current time information in Bangalore, IN. The process is efficient, with gas absorption indicating the progression of the reaction until the starting material is consumed. Current time information in Bangalore, IN. Upon completion, the rhodium catalyst can be effectively removed by filtration through silica (B1680970) gel, yielding the desired methyl dl-anti-3-hydroxy-2-methylpentanoate in high purity and yield. Current time information in Bangalore, IN.

One specific example details the use of a rhodium complex prepared from RhCl₃·3H₂O. Current time information in Bangalore, IN. The hydrogenation of methyl 3-hydroxy-2-methylenepentanoate using a biphosphinorhodium catalyst (with a catalyst/substrate ratio of 1/250) in methanol under a hydrogen atmosphere results in the formation of methyl dl-anti-3-hydroxy-2-methylpentanoate. Current time information in Bangalore, IN. The reaction proceeds steadily, consuming a theoretical amount of hydrogen, and its completion can be monitored by observing the cessation of gas uptake. Current time information in Bangalore, IN.

ReactantCatalystSolventProductYield
Methyl 3-hydroxy-2-methylenepentanoateBiphosphinorhodium catalystMethanolMethyl dl-anti-3-hydroxy-2-methylpentanoate91%

The choice of catalyst system in the hydrogenation of unsaturated precursors is crucial for controlling the stereochemical outcome. Rhodium-based homogeneous catalysts, particularly those incorporating chiral phosphine (B1218219) ligands, are extensively studied for their ability to induce asymmetry in hydrogenation reactions. rsc.org The development of catalysts like Wilkinson's catalyst, [RhCl(PPh₃)₃], marked a significant advancement in homogeneous hydrogenation. rsc.org

For the synthesis of beta-hydroxy esters, the stereoselectivity of the hydrogenation is a key consideration. The catalyst's structure, including the metal center and the surrounding ligands, dictates the facial selectivity of hydrogen addition to the double bond of the precursor. By employing chiral diphosphine ligands, it is possible to achieve enantioselective hydrogenation, leading to the preferential formation of one enantiomer of this compound over the other. The study of various rhodium and other transition metal catalysts, such as palladium and ruthenium, continues to be an active area of research to enhance the efficiency and stereoselectivity of these transformations. thieme-connect.compharmacy180.com

Aldol-Type Reaction Pathways

The Aldol (B89426) reaction and its variants represent a powerful and fundamental carbon-carbon bond-forming strategy for the construction of beta-hydroxy carbonyl compounds, including the framework of this compound. wikipedia.org

The core structure of this compound can be retrosynthetically disconnected to propionaldehyde and the enolate of methyl propionate (B1217596). A crossed Aldol reaction between these two components would, in principle, yield the desired beta-hydroxy ester framework. wikipedia.orglibretexts.org In such a reaction, a base is used to deprotonate the α-carbon of methyl propionate to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of propionaldehyde. wikipedia.org

To avoid a complex mixture of products that can arise from self-condensation of the reactants, specific strategies are often employed in mixed Aldol reactions. libretexts.org One approach is to use a pre-formed enolate of the ester. Alternatively, reaction conditions can be chosen that favor the formation of one enolate over the other. libretexts.org The Reformatsky reaction is another related method for synthesizing β-hydroxy esters, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, such as zinc. thieme-connect.com

The general scheme for the Aldol addition to form a beta-hydroxy ester is as follows:

Step 1: Enolate Formation: A base removes an α-hydrogen from the ester to form an enolate.

Step 2: Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde.

Step 3: Protonation: The resulting alkoxide is protonated to give the final β-hydroxy ester.

Achieving stereocontrol in Aldol reactions is a significant focus of modern organic synthesis, as two new stereocenters can be generated. The relative stereochemistry (syn or anti) of the product is influenced by the geometry (E or Z) of the enolate and the nature of the metal counterion. pharmacy180.com The Zimmerman-Traxler model is often invoked to predict the stereochemical outcome, postulating a six-membered chair-like transition state. pharmacy180.com

For the synthesis of this compound, controlling the formation of the four possible stereoisomers is a key challenge. The use of boron enolates, for instance, is known to provide high levels of diastereoselectivity in Aldol reactions due to the shorter boron-oxygen bond lengths, which lead to a more compact transition state and amplify steric interactions. pharmacy180.com By carefully selecting the enolate geometry and the reaction conditions, it is possible to favor the formation of either the syn or anti diastereomer. Furthermore, the use of chiral auxiliaries or chiral catalysts can enable enantioselective Aldol reactions, providing access to optically pure stereoisomers of the target molecule.

Asymmetric Synthesis through Chiral Induction

Asymmetric synthesis of this compound involves the use of chiral catalysts or starting materials to selectively produce a specific stereoisomer. This control over the three-dimensional arrangement of atoms is crucial, as different stereoisomers can have distinct biological or sensory properties. researchgate.net

One prominent method of chiral induction is through catalytic asymmetric hydrogenation. This process often involves the kinetic resolution of a prochiral precursor. For instance, the racemic intermediate, methyl 3-hydroxy-2-methylenepentanoate, can be hydrogenated using an optically active biphosphinorhodium catalyst. orgsyn.org When (R,R)-1,2-bis(o-anisylphenylphosphino)ethanerhodium triflate (DIPAMPRh+) is employed as the catalyst, it preferentially hydrogenates one enantiomer, allowing for the isolation of the other. orgsyn.org A specific example involved the hydrogenation of 5.0 g of the starting material in methanol at 0°C, which yielded 2.0 g of 2R,3R-(−)-methyl 3-hydroxy-2-methylpentanoate and 0.8 g of the recovered, unreacted S-(−)-methyl 3-hydroxy-2-methylenepentanoate. orgsyn.org

Another effective strategy for asymmetric synthesis is to start from a chiral pool, using readily available enantiomerically pure starting materials. The four stereoisomers of methyl 2-hydroxy-3-methylpentanoate, a structurally related compound, have been synthesized starting from the four corresponding chiral amino acids: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. researchgate.net This approach leverages the inherent chirality of the amino acid backbone to direct the stereochemical outcome of the final product.

Table 1: Asymmetric Synthesis Methods for this compound and Related Esters

MethodChiral SourcePrecursorProductKey FindingsReference
Catalytic Kinetic Resolution(R,R)-1,2-bis(o-anisylphenylphosphino)ethanerhodium triflate (DIPAMPRh+)(±)-Methyl 3-hydroxy-2-methylenepentanoate2R,3R-(−)-Methyl 3-hydroxy-2-methylpentanoateThe catalyst selectively hydrogenates one enantiomer, enabling the separation of the desired stereoisomer. orgsyn.org
Chiral Pool SynthesisChiral amino acids (e.g., L-isoleucine, D-isoleucine)L-isoleucine, D-isoleucine, L-allo-isoleucine, D-allo-isoleucineFour stereoisomers of methyl 2-hydroxy-3-methylpentanoateThe inherent chirality of the starting amino acid dictates the stereochemistry of the final hydroxy ester. researchgate.net

Precursor Chemistry and Synthetic Intermediates

The synthesis of this compound typically proceeds through a key unsaturated intermediate, which is then reduced to the final saturated ester. The choice of precursors is fundamental to the construction of the carbon skeleton of the molecule.

A common and well-documented route involves the Baylis-Hillman reaction. orgsyn.orgorgsyn.org In this approach, the primary precursors are an acrylate ester and an aldehyde. Specifically, methyl acrylate serves as the activated alkene, and propionaldehyde provides the remaining carbons for the pentanoate chain. orgsyn.org These two precursors react in the presence of a tertiary amine catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to form the crucial intermediate, methyl 3-hydroxy-2-methylenepentanoate. orgsyn.orgevitachem.com This intermediate contains the basic carbon framework and the hydroxyl group, but with a double bond between the second and an exocyclic carbon. orgsyn.org

This key intermediate, methyl 3-hydroxy-2-methylenepentanoate, is then subjected to a reduction step to yield the target compound. orgsyn.orgevitachem.com Catalytic hydrogenation is a standard method for this transformation, where hydrogen gas is used with a metal catalyst (such as rhodium) to reduce the carbon-carbon double bond to a single bond, thereby forming this compound. orgsyn.org The stereochemical outcome of this hydrogenation can be controlled to produce specific diastereomers, such as the anti-diastereomer. orgsyn.orgevitachem.com

As mentioned previously, chiral amino acids like isoleucine and its stereoisomers can also serve as precursors for the enantioselective synthesis of related hydroxy esters, demonstrating an alternative pathway that incorporates chirality from the outset. researchgate.net

Table 2: Key Precursors and Intermediates in the Synthesis of this compound

RoleCompound NameChemical FormulaSynthetic StepReference
PrecursorMethyl acrylateC₄H₆O₂Baylis-Hillman reaction orgsyn.orgorgsyn.org
PrecursorPropionaldehydeC₃H₆OBaylis-Hillman reaction orgsyn.org
Catalyst1,4-Diazabicyclo[2.2.2]octane (DABCO)C₆H₁₂N₂Baylis-Hillman reaction orgsyn.org
IntermediateMethyl 3-hydroxy-2-methylenepentanoateC₇H₁₂O₃Formed from Baylis-Hillman; precursor for hydrogenation orgsyn.orgevitachem.com
Final ProductThis compoundC₇H₁₄O₃Formed via hydrogenation of the intermediate orgsyn.orgnih.gov

Stereochemical Analysis and Chiral Recognition of Methyl 3 Hydroxy 2 Methylpentanoate

Diastereomeric and Enantiomeric Characterization

Methyl 3-hydroxy-2-methylpentanoate possesses two stereogenic centers, leading to the existence of four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). These stereoisomers can be classified into two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror image stereoisomers). The relative configuration of the substituents at the C2 and C3 positions defines the diastereomers as either syn or anti.

Identification of Anti-Diastereomers

The anti-diastereomers of this compound are the (2S, 3R) and (2R, 3S) isomers. In these configurations, the methyl group at C2 and the hydroxyl group at C3 are on opposite sides of the carbon backbone when viewed in a Fischer projection. The corresponding acid, (2S,3R)-3-hydroxy-2-methylpentanoic acid, is recognized as a diketide, characterized by a pentanoic acid structure with methyl and hydroxy substitutions at the alpha and beta positions, respectively. nih.gov The identification and differentiation of these diastereomers are critical as they can exhibit distinct physical and chemical properties.

Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Determining the enantiomeric excess of this compound mixtures is essential, particularly in contexts where stereospecificity is important, such as in the synthesis of chiral flavors. researchgate.net For instance, in the preparation of chiral 3-hydroxy-2-pentanone, a related compound, enantiomeric excess values of 77.2% for the (S)-enantiomer and 84.9% for the (R)-enantiomer have been reported. researchgate.net The determination of ee for this compound would similarly rely on chiral analytical techniques capable of distinguishing between its enantiomers.

Advanced Analytical Techniques for Stereochemical Purity

The precise determination of the stereochemical composition of this compound requires sophisticated analytical methods. These techniques are designed to resolve the subtle differences between stereoisomers, enabling accurate quantification and characterization.

Chiral Shift Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral shift NMR spectroscopy is a powerful technique for the discrimination of enantiomers. nih.gov This method involves the use of a chiral shift reagent, which interacts with the enantiomers in a sample to form transient diastereomeric complexes. nih.gov These complexes exhibit different NMR chemical shifts, allowing for the differentiation and quantification of the individual enantiomers. nih.gov While direct NMR analysis of enantiomers is often challenging due to their identical spectra in achiral solvents, the addition of a chiral solvating agent can induce separation of the signals. For related hydroxy acids, this technique has been successfully applied to determine enantiomeric purity. nih.gov

High-Resolution Chromatographic Separations

High-resolution chromatographic techniques are fundamental to the separation and analysis of the stereoisomers of this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), when coupled with chiral stationary phases (CSPs), are particularly effective for this purpose.

The synthesis and analysis of the stereoisomers of the related 2-hydroxy-3-methylpentanoic acid have been accomplished using gas chromatography-mass spectrometry (GC-MS). nih.gov This method allows for the separation of the different stereoisomers and their subsequent identification based on their mass spectra. nih.gov For the methyl ester, specific GC methods using polar columns have been developed to determine its retention index.

Chiral GC columns are specifically designed to separate enantiomers. For example, in the analysis of related chiral flavors, a G-TA chiral column has been used to separate enantiomeric methyl dihydrojasmonates. researchgate.net Similarly, various chiral reagents have been employed in chiral chromatography to separate enantiomers of 2-hydroxy acids, including cyclodextrin (B1172386) derivatives and quinine-based selectors. nih.gov

Below is a table summarizing the analytical techniques and their applications in the stereochemical analysis of this compound and related compounds.

Analytical TechniqueApplicationKey Findings/Capabilities
Chiral Shift NMR Spectroscopy Enantiomeric discrimination and quantification. nih.govForms diastereomeric complexes with chiral shift reagents, leading to distinct NMR signals for each enantiomer. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of stereoisomers. nih.govEnables the analysis of stereoisomers of related hydroxy acids. nih.gov
Chiral Gas Chromatography (GC) Enantiomeric separation. researchgate.netUtilizes chiral stationary phases to resolve enantiomers, as demonstrated for related chiral flavors. researchgate.net

Spectroscopic Elucidation of Methyl 3 Hydroxy 2 Methylpentanoate Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of Methyl 3-hydroxy-2-methylpentanoate. By detecting the distinct chemical environments of each of the seven carbon atoms in the molecule, ¹³C NMR provides unambiguous evidence for its structure. The presence of seven unique signals in the spectrum corresponds to the seven carbon atoms, confirming the absence of molecular symmetry.

The expected chemical shifts (δ) in a ¹³C NMR spectrum are influenced by the electronic environment of each carbon atom. For this compound, the shifts can be predicted based on the presence of electron-withdrawing groups like the ester and hydroxyl functionalities.

Key Features of the ¹³C NMR Spectrum:

Carbonyl Carbon (C=O): The carbon atom of the ester carbonyl group is the most deshielded, appearing furthest downfield in the spectrum, typically in the range of 170-180 ppm.

Carbons Bonded to Oxygen: The carbon of the methoxy (B1213986) group (-OCH₃) and the carbon bearing the hydroxyl group (-CHOH) appear at intermediate chemical shifts, generally between 50 and 80 ppm. nih.gov

Aliphatic Carbons: The remaining sp³-hybridized carbons in the alkyl chain appear in the upfield region of the spectrum, typically below 50 ppm. docbrown.infodocbrown.info

Below is a table of predicted ¹³C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (C1)175-178
-CH- (C2)45-50
-CH(OH)- (C3)70-75
-CH₂- (C4)25-30
-CH₃ (C5)10-15
C2-CH₃ 12-18
-OCH₃ 50-55

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, it provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming the arrangement of atoms. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like this ester. nih.govnih.gov

Upon electron ionization (EI), the molecule loses an electron to form a molecular ion [M]⁺, which corresponds to its molecular weight (146.18 g/mol ). nih.gov This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments.

Key Fragmentation Pathways:

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group or the hydroxyl group is common.

McLafferty Rearrangement: This can occur if the alkyl chain is sufficiently long.

Cleavage at the β-position: A characteristic fragmentation for 3-hydroxy esters is the cleavage between the C2 and C3 carbons, which can lead to the formation of a stable ion. A notable peak often observed in the mass spectra of 3-hydroxy fatty acid methyl esters is at m/z 103, corresponding to the [CH(OH)CH₂COOCH₃]⁺ fragment resulting from cleavage adjacent to the hydroxyl-bearing carbon. researchgate.net

Loss of Small Molecules: The loss of water (H₂O) from the molecular ion is expected due to the presence of the hydroxyl group. The loss of a methoxy radical (•OCH₃) from the ester group is also a common fragmentation pathway.

The NIST Mass Spectrometry Data Center reports a GC-MS analysis of this compound, identifying the most abundant fragment ion (base peak) at an m/z of 57. nih.gov This likely corresponds to the formation of a stable tertiary butyl cation or a related C₄H₉⁺ fragment.

Ion (Fragment)m/z (Mass/Charge)Possible Identity
[M]⁺146Molecular Ion
[M - H₂O]⁺128Loss of water
[M - •OCH₃]⁺115Loss of methoxy radical
[C₄H₇O₃]⁺103Cleavage product characteristic of β-hydroxy esters researchgate.net
[C₄H₉]⁺57Base Peak, likely a stable alkyl cation nih.gov

Other Relevant Spectroscopic Methods for Ester Characterization

While NMR and MS provide the core structural details, other spectroscopic methods are essential for confirming the presence of specific functional groups.

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3550–3200 cm⁻¹ indicates the presence of the hydroxyl (-OH) group. This broadening is a result of hydrogen bonding. libretexts.org

C-H Stretch: Absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds in the alkyl portions of the molecule.

C=O Stretch: A very strong, sharp absorption band in the range of 1750–1735 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) group. spectroscopyonline.comacs.org

C-O Stretch: Intense absorptions in the 1300–1000 cm⁻¹ region correspond to the C-O single bond stretches of the ester and the alcohol functional groups. spectroscopyonline.com

Gas Chromatography (GC): Gas chromatography is a premier technique for separating and analyzing volatile compounds. nih.gov In the context of this compound, GC is used to verify the purity of the compound and to separate it from reactants or other products. When coupled with a mass spectrometer (GC-MS), it allows for the confident identification of the compound based on its retention time and mass spectrum. researchgate.net

Chemical Reactivity and Derivatization of Methyl 3 Hydroxy 2 Methylpentanoate

Ester Hydrolysis and Carboxylic Acid Derivatives

The ester functional group is a key site for transformation, with hydrolysis being the most fundamental reaction. This process cleaves the methyl ester to yield the corresponding carboxylic acid, 3-hydroxy-2-methylpentanoic acid, and methanol (B129727). cymitquimica.com This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base such as sodium hydroxide (B78521) (NaOH), the ester undergoes saponification. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl carbon. This process is irreversible as the final step involves the deprotonation of the carboxylic acid by the methoxide (B1231860) ion, forming a carboxylate salt. Subsequent acidification is required to obtain the neutral carboxylic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., using a mineral acid like HCl or H₂SO₄ in water), the ester is protonated at the carbonyl oxygen, which activates it towards nucleophilic attack by water. This reaction is an equilibrium process and can be driven to completion by using a large excess of water.

The resulting 3-hydroxy-2-methylpentanoic acid is a valuable intermediate itself, serving as a precursor for other carboxylic acid derivatives. biosynth.comnih.gov For example, it can be converted to acid chlorides, amides, or other esters through standard organic chemistry protocols.

Table 1: Ester Hydrolysis of Methyl 3-hydroxy-2-methylpentanoate

ReactionReagentsProduct
Base-Catalyzed Hydrolysis1. NaOH (aq), Heat 2. H₃O⁺3-hydroxy-2-methylpentanoic acid
Acid-Catalyzed HydrolysisH₃O⁺ (e.g., HCl/H₂O), Heat3-hydroxy-2-methylpentanoic acid

Modifications of the Hydroxyl Group

The secondary hydroxyl group at the C3 position is another key handle for derivatization. It can undergo a range of reactions typical for secondary alcohols, including acylation, etherification, and oxidation.

Acylation: The hydroxyl group can be readily acylated to form an ester. This is typically achieved by reacting it with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine). This reaction results in a diester compound, where both the original carboxyl group and the C3-hydroxyl group are esterified.

Etherification: Conversion of the hydroxyl group to an ether can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. The subsequent addition of an alkyl halide (e.g., methyl iodide) results in the formation of an ether linkage at the C3 position.

Oxidation: The secondary alcohol can be oxidized to a ketone. The choice of oxidizing agent determines the outcome and selectivity. Reagents such as pyridinium (B92312) chlorochromate (PCC), or conditions for Swern or Dess-Martin oxidations are commonly used to convert secondary alcohols to ketones without affecting other sensitive functional groups like the ester. This transformation yields methyl 3-keto-2-methylpentanoate.

Table 2: Representative Reactions at the Hydroxyl Group

Reaction TypeReagentsFunctional Group TransformationProduct Class
AcylationAcetyl chloride, Pyridine-OH → -OCOCH₃Diester
Etherification1. NaH 2. CH₃I-OH → -OCH₃Ester-ether
OxidationPCC or Dess-Martin Periodinane-OH → =Oβ-Keto ester

Transformations Involving the Alpha-Methyl Group

The alpha-methyl group (at the C2 position) consists of sp³-hybridized carbon-hydrogen bonds, which are generally non-polar and strong, making them inherently unreactive. Direct functionalization of this group is chemically challenging and typically requires harsh conditions or advanced synthetic methods that are not commonly applied to this specific substrate.

While the adjacent carbonyl group can activate the alpha-proton for enolate formation, the C-H bonds of the methyl group itself are not readily targeted for substitution or transformation under standard laboratory conditions. Research into selective C-H activation using transition metal catalysts or enzymatic processes could potentially offer routes to functionalize this position, but such transformations are not standard for this molecule and represent a field for future investigation.

Strategic Chemical Transformations for Analogues

The synthesis of analogues of this compound can be achieved by strategically modifying the synthetic route or by derivatizing the final product.

Variation of the Ester Group: Analogues with different ester groups (e.g., ethyl, benzyl) can be synthesized. A common method is to first hydrolyze the methyl ester to 3-hydroxy-2-methylpentanoic acid, as described in section 5.1. The resulting carboxylic acid can then be re-esterified with a different alcohol (e.g., ethanol, benzyl (B1604629) alcohol) under Fischer esterification conditions (acid catalyst).

Modification of the Carbon Skeleton: The core carbon skeleton can be altered by using different starting materials in its synthesis. The synthesis of methyl dl-anti-3-hydroxy-2-methylpentanoate has been reported via the hydrogenation of methyl 3-hydroxy-2-methylenepentanoate. orgsyn.org This precursor is synthesized from methyl acrylate (B77674) and propionaldehyde (B47417). orgsyn.org By substituting propionaldehyde with other aldehydes or ketones in the initial step, one can introduce different substituents at the C3 position, leading to a wide array of structural analogues.

Stereochemical Control: The molecule contains two chiral centers (at C2 and C3), meaning it can exist as four different stereoisomers. The synthesis of specific stereoisomers (diastereomers and enantiomers) represents a sophisticated method for creating analogues. For instance, asymmetric hydrogenation of the unsaturated precursor using chiral catalysts, such as rhodium complexes with chiral phosphine (B1218219) ligands (e.g., DIPAMP), has been shown to produce specific stereoisomers of this compound with high enantiomeric excess. orgsyn.org This allows for the targeted synthesis of (2R,3R), (2S,3S), (2R,3S), and (2S,3R) analogues, each potentially having unique properties.

Research on Methyl 3 Hydroxy 2 Methylpentanoate As a Synthetic Intermediate

Role as a Chiral Building Block in Complex Chemical Synthesis

The defining characteristic of Methyl 3-hydroxy-2-methylpentanoate as a synthetic intermediate is its chirality. The molecule possesses two stereocenters at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). This stereochemical complexity makes it a valuable chiral building block, or "synthon," for creating target molecules with specific spatial orientations, a critical factor in fields like pharmacology and materials science.

The ability to selectively synthesize a particular stereoisomer of this compound is key to its application. One established method involves the asymmetric hydrogenation of its precursor, Methyl 3-hydroxy-2-methylenepentanoate. orgsyn.org For instance, using a rhodium catalyst complexed with a chiral phosphine (B1218219) ligand such as (R,R)-1,2-bis(o-anisylphenylphosphino)ethane (DIPAMP), it is possible to produce the (2R,3R)-(-)-methyl 3-hydroxy-2-methylpentanoate isomer with a notable enantiomeric excess. orgsyn.org This process of asymmetric synthesis provides access to optically pure versions of the building block, which can then impart their chirality to a larger, more complex molecule during a synthesis sequence.

The presence of both a hydroxyl group and a methyl ester group allows for a wide range of subsequent chemical transformations. The hydroxyl group can be protected and deprotected, or it can be used to form new bonds, while the ester can be hydrolyzed, reduced, or converted into other functional groups like amides. This dual functionality, combined with its defined stereochemistry, allows chemists to incorporate the specific structural motif of this compound into a larger synthetic framework with a high degree of control.

Table 1: Stereoselective Synthesis Data of this compound orgsyn.org

PrecursorCatalyst/ReagentProductYieldNotes
Methyl 3-hydroxy-2-methylenepentanoateH₂ with biphosphinorhodium catalystMethyl dl-anti-3-hydroxy-2-methylpentanoate91%Produces the racemic anti diastereomer.
S-(-)-Methyl 3-hydroxy-2-methylenepentanoate(R,R)-DIPAMP-Rh⁺ catalyst2R,3R-(-)-Methyl 3-hydroxy-2-methylpentanoate40% (of 65% reacted material)Achieves an optical purity of 57 ± 2%.

Contribution to the Synthesis of Fine Chemicals

Chiral β-hydroxy esters, the class of compounds to which this compound belongs, are recognized as fundamental intermediates in the synthesis of fine chemicals. mdpi.comnih.govgoogle.com These high-purity, complex substances are produced in limited quantities and include pharmaceuticals, agrochemicals, and specialty materials where specific biological or physical properties are required. The value of β-hydroxy esters lies in their ability to serve as precursors for a wide array of important structural motifs. mdpi.comnih.gov

While specific, large-scale applications of this compound in the production of named fine chemicals are not extensively documented in publicly available literature, its structural features make it an ideal candidate for such syntheses. Derivatives of pentanoic acid are generally employed in the creation of various pharmaceuticals, fragrances, and flavoring agents. cymitquimica.com The general synthetic utility of chiral β-hydroxy esters is well-established for producing key intermediates for highly selective drugs, including norepinephrine (B1679862) or serotonin (B10506) reuptake inhibitors like fluoxetine (B1211875) and tomoxetine. mdpi.comresearchgate.net

The synthetic pathways to these complex molecules often rely on the precise and predictable reactivity of building blocks like β-hydroxy esters. The functional groups of this compound can be manipulated to extend the carbon chain, form rings, or introduce new functionalities, all while preserving the crucial stereochemistry established in the initial building block. This makes it a valuable tool for chemists aiming to build complex, stereochemically defined targets efficiently.

Table 2: Properties of this compound nih.gov

PropertyValue
Molecular FormulaC₇H₁₄O₃
Molecular Weight146.18 g/mol
CAS Number60665-94-3
IUPAC NameThis compound

Compound Index

Computational Chemistry Investigations of Methyl 3 Hydroxy 2 Methylpentanoate

Molecular Modeling and Conformational Analysis

Molecular modeling of Methyl 3-hydroxy-2-methylpentanoate allows for the exploration of its three-dimensional structure and the relative energies of its different spatial arrangements, known as conformers. The presence of two stereocenters at the C2 and C3 positions gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Each of these stereoisomers has a unique set of stable conformations.

Conformational analysis is crucial as the molecule's shape dictates how it interacts with other molecules, which in turn influences its physical and chemical properties. These studies are often carried out using computational methods such as Density Functional Theory (DFT). DFT calculations can predict the geometries of the most stable conformers by finding the minimum energy structures on the potential energy surface. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature.

Table 1: Computed Molecular Properties of this compound

Property Value Source
Molecular Formula C7H14O3 PubChem nih.gov
Molecular Weight 146.18 g/mol PubChem nih.gov
XLogP3 0.9 PubChem nih.gov
Hydrogen Bond Donor Count 1 PubChem nih.gov
Hydrogen Bond Acceptor Count 3 PubChem nih.gov
Rotatable Bond Count 4 PubChem nih.gov
Topological Polar Surface Area (TPSA) 46.5 Ų PubChem nih.gov
Formal Charge 0 PubChem nih.gov

This table presents data for the general structure of this compound. Specific values may vary slightly between different stereoisomers.

Theoretical Studies of Reaction Mechanisms

Theoretical studies can provide a detailed understanding of the reaction mechanisms involving this compound, including its formation and subsequent reactions. A common synthetic route to β-hydroxy esters like this compound is the aldol (B89426) reaction. fiveable.me Computational chemistry can model the entire reaction pathway of an aldol condensation to form this compound. nih.govaiche.orgresearchgate.net

Using methods like DFT, researchers can map out the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.netmdpi.com This allows for the calculation of activation energies, which are crucial for understanding reaction rates and selectivity. For instance, theoretical studies can elucidate the stereochemical outcome of the reaction by comparing the energies of the transition states leading to different stereoisomers.

Another important reaction is the hydrolysis of the ester group, which can be catalyzed by either acid or base. nih.govyoutube.com Computational models can simulate the step-by-step mechanism of hydrolysis, including the initial nucleophilic attack on the carbonyl carbon, the formation of a tetrahedral intermediate, and the final cleavage of the C-O bond. youtube.com These studies can reveal the role of the solvent and the catalyst in the reaction and predict the reaction kinetics.

Table 2: Key Aspects of Theoretical Reaction Mechanism Studies

Reaction Type Investigated Aspects Computational Methods
Aldol Condensation (Formation) Transition state geometries and energies, stereoselectivity, catalytic effects. DFT, Ab initio methods.

In Silico Predictions for Chemical Behavior

In silico methods, which are computational approaches to predict the properties of molecules, are valuable for assessing the chemical behavior of this compound without the need for extensive laboratory experiments. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be used to predict the biological activity or toxicity of the compound based on its molecular structure.

These models are built by establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their experimentally determined biological activity. Although specific QSAR models for this compound may not be readily available, its properties can be estimated by models trained on similar compounds.

Other in silico predictions can include its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. For instance, its lipophilicity (often estimated by LogP) and molecular size are key determinants of its ability to cross biological membranes. Computational tools can also predict potential metabolic pathways by identifying sites on the molecule that are susceptible to enzymatic attack, such as the ester group which can be hydrolyzed by esterases.

Table 3: Examples of In Silico Predictions

Predicted Property Relevance Computational Approach
Biological Activity Potential therapeutic or toxic effects. QSAR, Molecular Docking.
Lipophilicity (LogP) Absorption and distribution in biological systems. Fragment-based calculation methods.
Metabolic Stability Susceptibility to enzymatic degradation. Prediction of metabolic sites (e.g., P450 metabolism).

Future Directions in Methyl 3 Hydroxy 2 Methylpentanoate Research

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of greener and more sustainable synthetic routes to valuable chemical entities is a paramount goal in modern chemistry. For methyl 3-hydroxy-2-methylpentanoate, future efforts will likely concentrate on moving away from traditional methods that may involve harsh reagents or expensive, toxic catalysts.

One promising avenue lies in the realm of biocatalysis . The use of whole-cell systems or isolated enzymes, such as ketoreductases, offers the potential for highly selective and environmentally friendly syntheses. These biocatalysts operate under mild conditions, typically in aqueous media, and can exhibit exquisite stereoselectivity, providing access to specific enantiomers of this compound. The development of robust and reusable immobilized enzymes could further enhance the economic and environmental viability of this approach.

Another area of focus is the development of solvent-free or green solvent-based reaction conditions . For instance, indium-mediated Reformatsky reactions have shown promise for the synthesis of β-hydroxy esters in the absence of traditional organic solvents, reducing the environmental impact of the process. Research into the applicability of such methods for the large-scale production of this compound is a logical next step.

Innovations in Stereocontrol and Chiral Catalyst Design

The control of stereochemistry is critical in the synthesis of biologically active molecules, and this compound, with its two chiral centers, presents a significant synthetic challenge. Future research will undoubtedly focus on the design of novel chiral catalysts and methodologies to achieve high levels of diastereoselectivity and enantioselectivity.

A well-established method for the synthesis of the anti-diastereomer of this compound involves the homogeneous hydrogenation of methyl 3-hydroxy-2-methylenepentanoate using a biphosphinorhodium catalyst. orgsyn.org This reaction proceeds with high diastereoselectivity. orgsyn.org The operational simplicity of this method makes it an attractive starting point for further innovation. orgsyn.org

Table 1: Rhodium-Catalyzed Synthesis of methyl dl-anti-3-hydroxy-2-methylpentanoate

Starting MaterialCatalystSolventYield
Methyl 3-hydroxy-2-methylenepentanoateBiphosphinorhodium complexMethanol (B129727)91% orgsyn.org

Future innovations in this area could involve the development of catalysts based on more abundant and less toxic metals as alternatives to rhodium. Additionally, the adaptation of this hydrogenation for kinetic resolution using an optically active biphosphinorhodium catalyst presents an exciting opportunity for the efficient production of enantiomerically enriched this compound. orgsyn.org

Beyond hydrogenation, the development of chiral Lewis acid or organocatalysts for the aldol (B89426) reaction between methyl propionate (B1217596) and propanal could provide a direct and atom-economical route to the desired product with high stereocontrol. For instance, the use of planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives has shown success in the kinetic resolution of other racemic β-hydroxy esters and could potentially be adapted for this system.

Expansion of Synthetic Applications

While this compound is recognized as a pentanoic acid derivative with potential applications in the fragrance and pharmaceutical industries, its full potential as a chiral building block in organic synthesis remains largely untapped. cymitquimica.com Future research should aim to expand its synthetic utility, leveraging its functional groups—a hydroxyl group and a methyl ester—for the construction of more complex and valuable molecules.

The stereochemically defined diol that can be obtained from the reduction of the ester functionality of this compound could serve as a versatile intermediate in the synthesis of natural products and other biologically active compounds. The presence of two adjacent chiral centers makes it an attractive synthon for polyketide synthesis.

Furthermore, the hydroxyl group can be readily converted into other functionalities, such as halides or azides, opening up pathways for the introduction of further molecular complexity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions.

Q & A

Q. What are the common synthetic routes for Methyl 3-hydroxy-2-methylpentanoate, and what analytical methods validate its purity?

  • Methodological Answer : this compound is synthesized via esterification of 3-hydroxy-2-methylpentanoic acid using methanol under acidic catalysis or chemoenzymatic approaches. For example, describes a 13-step chemoenzymatic synthesis of a related compound, employing lipase-mediated resolution and chiral catalysts to achieve stereochemical control. Post-synthesis validation typically involves:
  • NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and stereochemistry.
  • Gas chromatography (GC) with flame ionization detection (e.g., DB-WAX capillary column) to assess purity .
  • Mass spectrometry (MS) and infrared (IR) spectroscopy to verify molecular weight and functional groups .

Q. How is this compound characterized in terms of physicochemical properties?

  • Methodological Answer : Key properties include:
  • Molecular formula : C₇H₁₄O₃ (CAS 60665-94-3) .
  • Stereochemical descriptors : The (2R,3R) and (2S,3R) configurations are common, resolved via chiral chromatography or enzymatic methods .
  • Spectroscopic data : Reference databases like NIST Chemistry WebBook provide IR and NMR spectra for cross-validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in spectral peaks (e.g., NMR chemical shifts) may arise from solvent effects, stereoisomerism, or impurities. To address this:
  • Compare experimental data with NIST Standard Reference Database 69 , which curates high-quality spectra .
  • Re-synthesize the compound under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side products .
  • Use 2D NMR techniques (COSY, HSQC) to unambiguously assign proton and carbon signals .

Q. What strategies improve stereochemical control during the synthesis of this compound?

  • Methodological Answer : Achieving enantiomeric purity requires:
  • Enzymatic resolution : Lipases (e.g., from Candida antarctica) selectively esterify one enantiomer, as demonstrated in for a related pheromone intermediate .
  • Chiral auxiliaries : Temporarily introduce groups like Evans oxazolidinones to direct stereochemistry during key steps.
  • Asymmetric catalysis : Use transition-metal catalysts with chiral ligands (e.g., BINAP-Ru complexes) in hydrogenation or oxidation steps.

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

  • Methodological Answer : reports a 7.6% overall yield for a 13-step synthesis. To enhance efficiency:
  • Stepwise optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading).
  • In-line monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress in real time.
  • Purification : Replace traditional column chromatography with simulated moving bed (SMB) chromatography for high-throughput separation .

Q. What analytical challenges arise in separating this compound stereoisomers, and how are they addressed?

  • Methodological Answer : Diastereomers and enantiomers require specialized separation methods:
  • Chiral GC or HPLC : Use columns with β-cyclodextrin or cellulose-based stationary phases. For example, utilized a DB-WAX column for GC analysis .
  • Derivatization : Convert hydroxyl groups to esters (e.g., Mosher esters) to enhance chromatographic resolution.
  • Polarimetry : Measure optical rotation to confirm enantiomeric excess post-synthesis .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to study the stability of this compound under varying conditions?

  • Methodological Answer : Stability studies should assess:
  • Thermal degradation : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Hydrolytic stability : Expose the compound to buffers at pH 2–12 and monitor ester hydrolysis via HPLC .
  • Oxidative stability : Use radical initiators (e.g., AIBN) to simulate oxidative stress and track byproducts via GC-MS .

Q. What computational tools predict feasible synthetic routes for this compound derivatives?

  • Methodological Answer : AI-driven platforms like Retrosynthesis Analysis ( ) leverage databases (Reaxys, Pistachio) to propose routes. Key steps include:
  • Inputting the target structure to generate precursor molecules.
  • Filtering routes by cost, step count, and green chemistry metrics.
  • Validating predictions with small-scale pilot reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.